![molecular formula C20H24N2O3 B11983874 2-(5-Isopropyl-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide CAS No. 302909-11-1](/img/structure/B11983874.png)
2-(5-Isopropyl-2-methylphenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
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Overview
Description
2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide is a synthetic organic compound Compounds like this are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide typically involves the reaction of 2-(5-Isopropyl-2-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to improve yield and reaction rate.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could yield hydrazine derivatives or other reduced forms.
Substitution: The phenoxy and methoxy groups may participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could produce a range of substituted phenoxy or methoxy derivatives.
Scientific Research Applications
2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action for 2-(5-Isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hydrazide derivatives or compounds with similar phenoxy and methoxy functional groups. Examples include:
- 2-(4-Methoxyphenoxy)acetohydrazide
- N’-(4-Methoxybenzylidene)acetohydrazide
- 2-(5-Isopropyl-2-methylphenoxy)acetic acid
Properties
CAS No. |
302909-11-1 |
---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O3/c1-14(2)17-8-5-15(3)19(11-17)25-13-20(23)22-21-12-16-6-9-18(24-4)10-7-16/h5-12,14H,13H2,1-4H3,(H,22,23)/b21-12+ |
InChI Key |
MESXWSKERNUZFY-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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